molecular formula C17H17N3O2S2 B11327080 N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide

Cat. No.: B11327080
M. Wt: 359.5 g/mol
InChI Key: FHRTYMVQEITGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide typically involves multiple steps, starting with the preparation of the thiophene and thiadiazole intermediates. The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions. The thiadiazole ring is often formed by the reaction of thiosemicarbazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final step usually involves the coupling of the thiophene-thiadiazole intermediate with 2-propoxybenzoyl chloride in the presence of a base to form the desired benzamide compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide involves its interaction with specific molecular targets. The thiophene and thiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide is unique due to its combination of a thiophene ring, a thiadiazole ring, and a benzamide moiety. This unique structure provides it with distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C17H17N3O2S2

Molecular Weight

359.5 g/mol

IUPAC Name

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide

InChI

InChI=1S/C17H17N3O2S2/c1-3-10-22-13-7-5-4-6-12(13)16(21)19-17-18-15(20-24-17)14-9-8-11(2)23-14/h4-9H,3,10H2,1-2H3,(H,18,19,20,21)

InChI Key

FHRTYMVQEITGSW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=C(S3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.